molecular formula C10H13NO2 B11077496 Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-

Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-

Cat. No.: B11077496
M. Wt: 179.22 g/mol
InChI Key: AADALJFRTRQZKI-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. It is commonly used to relieve mild to moderate pain and reduce fever. This compound is a white, crystalline powder that is soluble in water and ethanol. It is one of the most commonly used medications worldwide due to its effectiveness and relatively low side effect profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]acetamide can be achieved through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction is typically carried out in an acidic medium to facilitate the formation of the amide bond. The reaction conditions include:

    Reactants: 4-aminophenol and acetic anhydride

    Catalyst: Acidic medium (e.g., hydrochloric acid)

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Water or ethanol

Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts. This method is advantageous due to its high selectivity and yield. The reaction conditions include:

    Reactants: Nitrobenzene and carbon monoxide

    Catalyst: Palladium (II) complexes

    Temperature: Elevated temperatures (e.g., 100-150°C)

    Solvent: Dilute acetic acid

Industrial Production Methods

Industrial production of N-[1-(4-hydroxyphenyl)ethyl]acetamide typically involves the acetylation of 4-aminophenol. The process is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group in the precursor nitrobenzene to form the amine group.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium catalysts and hydrogen gas are commonly used for the reduction of nitrobenzene.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives

    Reduction: 4-aminophenol

    Substitution: Halogenated derivatives and other substituted products

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]acetamide has numerous applications in scientific research, including:

    Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.

    Biology: Studied for its effects on cellular processes and enzyme activity.

    Medicine: Widely used in pharmacological research to study pain relief and fever reduction mechanisms.

    Industry: Used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The primary mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]acetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and fever. The compound also acts on the central nervous system to exert its analgesic and antipyretic effects.

Comparison with Similar Compounds

N-[1-(4-hydroxyphenyl)ethyl]acetamide is often compared with other analgesic and antipyretic agents such as aspirin and ibuprofen. While all three compounds inhibit COX enzymes, N-[1-(4-hydroxyphenyl)ethyl]acetamide is unique in its selective inhibition of COX-2 and its relatively low gastrointestinal side effects. Similar compounds include:

    Aspirin (acetylsalicylic acid): Inhibits both COX-1 and COX-2, with anti-inflammatory properties.

    Ibuprofen: Non-selective COX inhibitor with anti-inflammatory, analgesic, and antipyretic properties.

    Naproxen: Another non-selective COX inhibitor with similar properties to ibuprofen.

N-[1-(4-hydroxyphenyl)ethyl]acetamide stands out due to its safety profile and widespread use in over-the-counter medications.

Properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADALJFRTRQZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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